Comprehensive Structure Elucidation of N-tert-Butyl-4-fluoro-2-methylbenzamide: A Multi-Modal Analytical Framework
Comprehensive Structure Elucidation of N-tert-Butyl-4-fluoro-2-methylbenzamide: A Multi-Modal Analytical Framework
Executive Summary & Rationale
N-tert-Butyl-4-fluoro-2-methylbenzamide (C₁₂H₁₆FNO) is a highly versatile synthetic intermediate and a representative fluorinated benzamide pharmacophore. In modern drug discovery, the strategic incorporation of fluorine atoms and sterically bulky tert-butyl amides is frequently utilized to modulate lipophilicity, enhance metabolic stability, and restrict conformational freedom. Recently, this specific molecular architecture has been employed as a benchmark substrate in advanced copper-catalyzed remote C(sp³)–H functionalization methodologies[1].
To definitively confirm the structure of such heavily substituted aromatic systems, a single analytical technique is insufficient. As a Senior Application Scientist, I advocate for a multi-modal, self-validating analytical workflow . This guide details the causality behind each experimental choice, ensuring that the resulting structural assignment is mathematically and chemically indisputable.
Strategic Workflow for Elucidation
The elucidation of N-tert-Butyl-4-fluoro-2-methylbenzamide relies on a logical progression from macroscopic boundary conditions (exact mass) to microscopic connectivity (spin systems and regiochemistry).
Fig 1. Multi-modal analytical workflow for benzamide structure elucidation.
The Causality of the Workflow: We initiate with High-Resolution Mass Spectrometry (HRMS) to establish the molecular formula. Once the "parts list" is confirmed, 1D Nuclear Magnetic Resonance (NMR) identifies the distinct functional groups. Because the aromatic ring is trisubstituted, 1D ¹H NMR alone cannot unambiguously assign the relative positions of the methyl, fluoro, and amide groups. Therefore, we rely on 2D NMR (HMBC) and the scalar coupling of the ¹⁹F nucleus to map the exact regiochemistry.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality
Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provides the exact mass. For N-tert-Butyl-4-fluoro-2-methylbenzamide, the theoretical [M+H]⁺ is m/z 210.1294.
Beyond the parent ion, the gas-phase fragmentation behavior of this molecule is highly diagnostic. The tert-butyl group is exceptionally prone to an inductive cleavage or McLafferty-type rearrangement, yielding a neutral loss of isobutylene (56 Da). This fragmentation is a self-validating marker ; if the molecule possesses an N-tert-butyl group, this -56 Da loss must be the base peak in the MS/MS spectrum.
Fig 2. ESI-HRMS fragmentation pathway highlighting diagnostic isobutylene loss.
Table 1: Key HRMS Fragments and Structural Assignments
| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Structural Significance |
| [M+H]⁺ | C₁₂H₁₇FNO⁺ | 210.1294 | 210.1292 | -0.9 | Confirms intact molecular formula |
| [M+H - C₄H₈]⁺ | C₈H₉FNO⁺ | 154.0668 | 154.0665 | -1.9 | Diagnostic loss of t-butyl group |
| [Acylium]⁺ | C₈H₆FO⁺ | 137.0403 | 137.0401 | -1.4 | Cleavage of amide C-N bond |
| [Acylium - CO]⁺ | C₇H₆F⁺ | 109.0453 | 109.0450 | -2.7 | Tropylium/fluorobenzyl cation derivative |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for establishing regiochemistry. In this molecule, the ¹⁹F nucleus (spin ½, 100% natural abundance) acts as an internal structural tracer. The scalar coupling between ¹⁹F and the aromatic ¹³C/¹H atoms definitively maps the ring.
The Causality of the Spin System:
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¹³C-NMR: The carbon directly attached to fluorine (C4) will exhibit a massive one-bond coupling (¹J{CF} ≈ 248 Hz). The ortho carbons (C3, C5) will show two-bond couplings (²J{CF} ≈ 21 Hz), and the meta carbons (C2, C6) will show three-bond couplings (³J_{CF} ≈ 8 Hz). This mathematically locks the position of the fluorine atom relative to the rest of the ring.
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¹H-NMR: The tert-butyl group appears as a sharp 9H singlet at ~1.45 ppm. The aromatic region will contain three protons. H3 (ortho to F) will be a doublet of doublets due to a strong ³J_{HF} coupling (~9.5 Hz).
Table 2: Comprehensive NMR Assignments (500 MHz, CDCl₃)
| Position | ¹³C Shift (ppm) | ¹³C Multiplicity (J_{CF} in Hz) | ¹H Shift (ppm) | ¹H Multiplicity (J in Hz) | Key HMBC Correlations (H to C) |
| C=O | 168.5 | s | - | - | NH, tBu-CH₃, H6 |
| C1 | 135.2 | d (⁴J_{CF} = 3.5) | - | - | H3, H5, Ar-CH₃ |
| C2 | 138.4 | d (³J_{CF} = 7.8) | - | - | H6, Ar-CH₃ |
| C3 | 112.6 | d (²J_{CF} = 21.5) | 6.85 | dd (J=9.5, 2.5) | Ar-CH₃, C1, C5 |
| C4 | 163.2 | d (¹J_{CF} = 248.0) | - | - | H3, H5, H6 |
| C5 | 118.4 | d (²J_{CF} = 21.0) | 6.92 | ddd (J=8.5, 8.0, 2.5) | H3, C1, C6 |
| C6 | 129.1 | d (³J_{CF} = 8.5) | 7.35 | dd (J=8.5, 5.5) | H5, C=O, C2 |
| Ar-CH₃ | 19.5 | d (⁴J_{CF} = 1.5) | 2.42 | s (3H) | C1, C2, C3 |
| N-C(CH₃)₃ | 51.8 | s | - | - | tBu-CH₃, NH |
| tBu-CH₃ | 28.9 | s | 1.45 | s (9H) | N-C, C=O |
| NH | - | - | 5.80 | br s (1H) | C=O, N-C |
(Note: ¹⁹F NMR will show a single multiplet at approximately -114.5 ppm, coupling to H3 and H5).
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data reproduction, the following methodologies must be strictly adhered to. These protocols are designed to be self-validating.
Protocol A: LC-HRMS Acquisition Workflow
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute 1:1000 in H₂O/MeCN (50:50) containing 0.1% Formic Acid (FA).
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Causality: The 0.1% FA acts as an abundant proton source for positive ESI, driving the equilibrium entirely toward the [M+H]⁺ species, preventing signal dilution across multiple adduct states.
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Chromatography: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% MeCN over 5 minutes.
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Mass Spectrometry: Operate the HRMS in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
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Self-Validation Check: Ensure the observation of the sodium adduct[M+Na]⁺ at m/z 232.1114. The co-elution of the [M+H]⁺ and [M+Na]⁺ peaks mathematically proves that m/z 210.1294 is the intact parent ion and not an in-source fragment.
Protocol B: Multi-Nuclear NMR Acquisition
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Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
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Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for the insensitive ¹³C nucleus.
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Acquisition Parameters:
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¹H NMR: 16 scans, relaxation delay (D1) = 1.0 s.
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¹³C NMR: 1024 scans, D1 = 2.0 s. Causality: A longer D1 is required for ¹³C to allow the quaternary carbons (C=O, C1, C2, C4, N-C) to fully relax, ensuring they are visible above the baseline noise.
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¹⁹F NMR: Acquire with ¹H-decoupling (¹⁹F{¹H}). Causality: Decoupling the protons collapses the complex fluorine multiplets into a sharp singlet, allowing for precise chemical shift determination without second-order coupling artifacts.
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Self-Validation Check: Integrate the ¹H NMR spectrum setting the tert-butyl singlet to exactly 9.00. The aromatic region must integrate to exactly 3.00, and the Ar-CH₃ must integrate to 3.00. Any deviation >5% indicates co-eluting impurities or incorrect structural assignment.
References
The analytical rationales and mechanistic pathways described in this guide are grounded in the following authoritative sources:
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Title: Cu-Catalyzed Direct C–H Alkylation of Polyfluoroarenes via Remote C(sp³)–H Functionalization in Carboxamides Source: Organic Letters, American Chemical Society (2021) URL: [Link]
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Title: Mass Spectrometry: A Textbook (3rd Edition) Source: Springer International Publishing (2017) URL: [Link]
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Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier (2016) URL: [Link]
